2-(Chloromethyl)-5-fluoropyridine hydrochloride

Catalog No.
S871349
CAS No.
915409-01-7
M.F
C6H6Cl2FN
M. Wt
182.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)-5-fluoropyridine hydrochloride

CAS Number

915409-01-7

Product Name

2-(Chloromethyl)-5-fluoropyridine hydrochloride

IUPAC Name

2-(chloromethyl)-5-fluoropyridine;hydrochloride

Molecular Formula

C6H6Cl2FN

Molecular Weight

182.02 g/mol

InChI

InChI=1S/C6H5ClFN.ClH/c7-3-6-2-1-5(8)4-9-6;/h1-2,4H,3H2;1H

InChI Key

PQGHWZARBJUVBH-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1F)CCl.Cl

Canonical SMILES

C1=CC(=NC=C1F)CCl.Cl

2-(Chloromethyl)-5-fluoropyridine hydrochloride is a chemical compound with the molecular formula C6H6ClFN and a molecular weight of approximately 151.57 g/mol. It is characterized by a pyridine ring substituted with both a chloromethyl group and a fluorine atom. This compound exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications in biological and chemical research.

The compound appears as a white to off-white crystalline solid and has notable physical properties, including a density of approximately 1.3 g/cm³ and a boiling point around 178.5 °C at standard atmospheric pressure .

Typical of halogenated pyridines. These reactions may include:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The fluorine atom, being a strong electron-withdrawing group, can direct further substitutions on the aromatic ring.
  • Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions, altering the compound's reactivity and properties.

Several methods have been reported for synthesizing 2-(Chloromethyl)-5-fluoropyridine hydrochloride:

  • Direct Halogenation: Starting from 5-fluoropyridine, chloromethylation can be achieved using chloromethyl methyl ether in the presence of Lewis acids.
  • Nucleophilic Substitution: Reacting 2-bromo-5-fluoropyridine with chloromethyl methyl ether under basic conditions can yield the desired product.
  • Hydrochloride Formation: The hydrochloride salt can be formed by treating the base form of the compound with hydrochloric acid, improving solubility for biological applications .

2-(Chloromethyl)-5-fluoropyridine hydrochloride finds applications in various fields:

  • Pharmaceutical Development: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections or cancer.
  • Chemical Research: Used in studies involving pyridine derivatives and their reactivity patterns.
  • Biological Studies: Employed in cell culture studies due to its buffering capacity within specific pH ranges .

Several compounds share structural similarities with 2-(Chloromethyl)-5-fluoropyridine hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Chloro-5-fluoropyridineChlorine and fluorine on pyridineLacks chloromethyl group; less reactive
5-Chloro-2-fluoropyridineChlorine at position 5, fluorine at position 2Different substitution pattern; potential for different reactions
3-Chloromethyl-4-fluoropyridineChloromethyl at position 3Different position of substitution; altered biological activity
2-(Bromomethyl)-5-fluoropyridineBromomethyl instead of chloromethylDifferent halogen; may exhibit different reactivity

The presence of both the chloromethyl and fluorine groups distinguishes 2-(Chloromethyl)-5-fluoropyridine hydrochloride from other similar compounds, enhancing its potential for unique chemical reactivity and biological interactions .

Dates

Modify: 2023-08-16

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